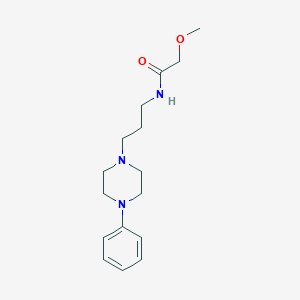
2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. MPAA is a derivative of the widely used antipsychotic drug, risperidone, and has been found to exhibit unique properties that make it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Antioxidant, Analgesic, and Anti-inflammatory Activities
Compounds structurally related to 2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide have been synthesized and evaluated for various biological activities. For instance, derivatives have shown notable DPPH radical scavenging activity, alongside analgesic and anti-inflammatory activities, suggesting potential utility in addressing oxidative stress and pain management (Nayak et al., 2014).
Anticonvulsant Properties
Certain acetamide derivatives, including those with methoxyamino groups, have been explored for their anticonvulsant activities. The crystal structures of these compounds have been analyzed, revealing potential molecular features responsible for their pharmacological effects, highlighting their relevance in epilepsy research (Camerman et al., 2005).
Antimicrobial and Antifungal Activities
Novel acetamide derivatives have been synthesized and tested for their antimicrobial and antifungal efficacies. Some compounds, especially those with 4-arylpiperazine-1-yl propyl moieties, have shown significant activity against various pathogens, including Candida parapsilosis, suggesting potential applications in combating infectious diseases (Yurttaş et al., 2015).
Radioligand Development for Imaging
In neuropharmacological research, compounds with phenylpiperazine and acetamide components have been developed as selective radioligands for imaging receptors in the brain using positron emission tomography (PET). This application underscores the potential of such compounds in enhancing our understanding of various neurological conditions and facilitating the development of targeted therapies (Dollé et al., 2008).
Catalytic Hydrogenation in Green Chemistry
The synthesis and application of N-(3-amino-4-methoxyphenyl)acetamide highlight the role of acetamide derivatives in green chemistry. Specifically, the catalytic hydrogenation process for producing this compound offers a more environmentally friendly approach to creating important intermediates for the dye industry, demonstrating the compound's relevance in industrial applications (Zhang Qun-feng, 2008).
Neuroprotection and Cognitive Enhancement
Research into novel pyrano[3,2-c]chromene derivatives bearing phenylpiperazine moieties has revealed significant neuroprotective effects and cognitive enhancement capabilities. These findings suggest that structurally related compounds could be explored for their potential in treating neurodegenerative diseases and improving cognitive functions (Sameem et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of 2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition . The compound’s mode of action is thought to be a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, the compound increases the concentration of acetylcholine in the brain . This can enhance cognitive functions, as acetylcholine is a key neurotransmitter involved in learning and memory
Pharmacokinetics
The compound’s ability to inhibit ache suggests it is able to cross the blood-brain barrier and interact with its target in the brain
Result of Action
The inhibition of AChE by 2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide can lead to an increase in acetylcholine levels in the brain . This can potentially improve cognitive function and memory, making it a potential therapeutic agent for conditions like Alzheimer’s disease .
Propiedades
IUPAC Name |
2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-21-14-16(20)17-8-5-9-18-10-12-19(13-11-18)15-6-3-2-4-7-15/h2-4,6-7H,5,8-14H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDAUGRZVXYPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

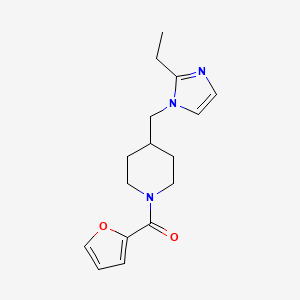
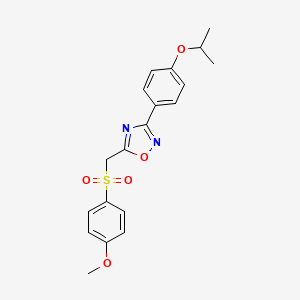
![6-Cyclopropyl-2-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2807796.png)
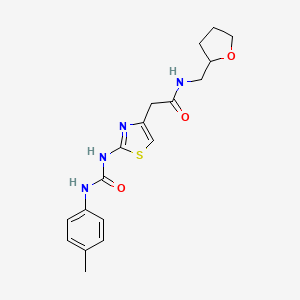
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2807798.png)
![2-(3,4-Dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2807801.png)
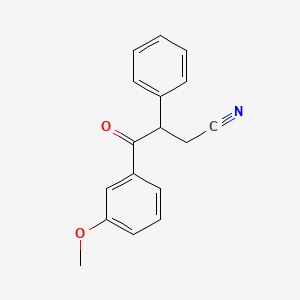


![1-Hexyl-3-[4-(hexylcarbamothioylamino)phenyl]thiourea](/img/structure/B2807811.png)
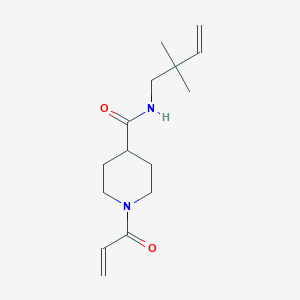

![N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2807816.png)
